molecular formula C7H8N2O2 B1358140 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde CAS No. 623564-42-1

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde

Cat. No.: B1358140
CAS No.: 623564-42-1
M. Wt: 152.15 g/mol
InChI Key: BQGZMWAWDNEWGS-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde is a chemical compound with the molecular formula C7H8N2O2. It belongs to the class of imidazoxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminooxazoline derivatives with aldehydes in the presence of a suitable catalyst. The reaction conditions often require heating and the use of acidic or basic media to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in subsequent reactions to synthesize more complex molecules.

Scientific Research Applications

Chemistry: In chemistry, 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its biological activity and pharmacokinetic properties to develop new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

  • 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

  • 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)

  • 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazine-2-carboxylic acid hydrochloride

Uniqueness: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde is unique in its structural features and reactivity compared to similar compounds

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGZMWAWDNEWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620464
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-42-1
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623564-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8H-Imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde, 5,6-dihydro
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